1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-7-(2-hydroxyethyl)-8-((1-(hydroxymethyl)propyl)amino)-, (S)-
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Overview
Description
1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-7-(2-hydroxyethyl)-8-((1-(hydroxymethyl)propyl)amino)-, (S)- is a complex organic compound belonging to the purine family This compound is characterized by its unique structure, which includes multiple functional groups such as hydroxyl, amino, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-7-(2-hydroxyethyl)-8-((1-(hydroxymethyl)propyl)amino)-, (S)- typically involves multi-step organic reactions. The process begins with the preparation of the purine core, followed by the introduction of the hydroxyethyl and hydroxymethylpropyl groups through selective functionalization reactions. Common reagents used in these steps include alkyl halides, alcohols, and amines, under conditions such as reflux or catalytic hydrogenation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms are often employed to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-7-(2-hydroxyethyl)-8-((1-(hydroxymethyl)propyl)amino)-, (S)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve controlled temperatures and pH levels to ensure selective transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield ketones, while reduction can produce primary or secondary alcohols.
Scientific Research Applications
1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-7-(2-hydroxyethyl)-8-((1-(hydroxymethyl)propyl)amino)-, (S)- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential role in cellular processes and as a probe for biochemical pathways.
Medicine: It is investigated for its therapeutic potential in treating diseases such as cancer and neurological disorders.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-7-(2-hydroxyethyl)-8-((1-(hydroxymethyl)propyl)amino)-, (S)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit or activate certain signaling pathways, resulting in changes in cellular behavior.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A widely used chemical intermediate with similar functional groups.
tert-Butyl carbamate: Another compound with comparable reactivity and applications.
Uniqueness
1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-7-(2-hydroxyethyl)-8-((1-(hydroxymethyl)propyl)amino)-, (S)- is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for selective modifications, making it a versatile compound in various scientific fields.
Properties
CAS No. |
119324-86-6 |
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Molecular Formula |
C13H21N5O4 |
Molecular Weight |
311.34 g/mol |
IUPAC Name |
8-[[(2S)-1-hydroxybutan-2-yl]amino]-7-(2-hydroxyethyl)-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C13H21N5O4/c1-4-8(7-20)14-12-15-10-9(18(12)5-6-19)11(21)17(3)13(22)16(10)2/h8,19-20H,4-7H2,1-3H3,(H,14,15)/t8-/m0/s1 |
InChI Key |
GPEWINMGNPPOCM-QMMMGPOBSA-N |
Isomeric SMILES |
CC[C@@H](CO)NC1=NC2=C(N1CCO)C(=O)N(C(=O)N2C)C |
Canonical SMILES |
CCC(CO)NC1=NC2=C(N1CCO)C(=O)N(C(=O)N2C)C |
Origin of Product |
United States |
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